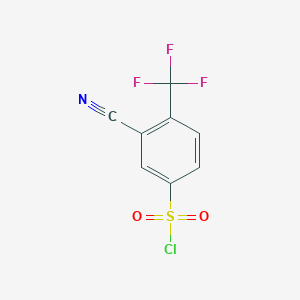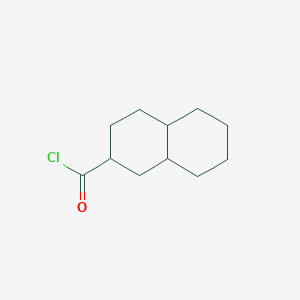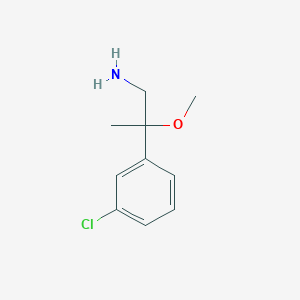
2-(3-Chlorophenyl)-2-methoxypropan-1-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products that are formed .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Summary of the Application
Thiophene-based analogs, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, are of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Summary of Results or Outcomes
Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
2. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide
Summary of the Application
2-Phenylethylamine (PEA), a compound related to 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, holds significant importance in the realm of neuroscience and pharmacology . It acts as a neuromodulator, influencing mood, cognition, and behavior .
Methods of Application or Experimental Procedures
The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .
Summary of Results or Outcomes
PEA serves as a precursor to various neurotransmitters, and plays a vital role in the synthesis of catecholamines . Its pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
3. Industrial Chemistry and Material Science
Summary of the Application
Thiophene derivatives, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, are utilized in industrial chemistry and material science as corrosion inhibitors .
Methods of Application or Experimental Procedures
The application of thiophene derivatives in industrial chemistry involves their use as corrosion inhibitors . These compounds can be applied to the surface of metals to prevent oxidation and corrosion .
Summary of Results or Outcomes
Thiophene derivatives have shown effectiveness in preventing corrosion, thereby extending the lifespan of metal structures and components .
4. Organic Semiconductors
Summary of the Application
Thiophene-mediated molecules, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-methoxypropan-1-amine, have a prominent role in the advancement of organic semiconductors .
Methods of Application or Experimental Procedures
The application of thiophene-mediated molecules in the field of electronics involves their use in the fabrication of organic semiconductors . These compounds can be used in the manufacturing process of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Summary of Results or Outcomes
Thiophene-mediated molecules have shown promising results in the field of electronics, contributing to the development of more efficient and flexible electronic devices .
5. Nonsteroidal Anti-inflammatory Drug
Summary of the Application
Suprofen, a compound with a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This class of drugs is used to reduce inflammation and pain in the body .
Methods of Application or Experimental Procedures
Suprofen is typically administered orally in the form of tablets . The dosage and frequency of administration depend on the specific condition being treated .
Summary of Results or Outcomes
Suprofen has been shown to be effective in reducing inflammation and pain associated with various conditions, such as arthritis and other musculoskeletal disorders .
6. Dental Anesthetic
Summary of the Application
Articaine, a compound with a 2,3,4-trisubstituent thiophene structure (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Methods of Application or Experimental Procedures
Articaine is typically administered via injection into the oral tissues . The dosage and frequency of administration depend on the specific dental procedure being performed .
Summary of Results or Outcomes
Articaine has been shown to be effective in providing local anesthesia for dental procedures, reducing pain and discomfort for patients .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-2-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(7-12,13-2)8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVEMAMCXHECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-methoxypropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



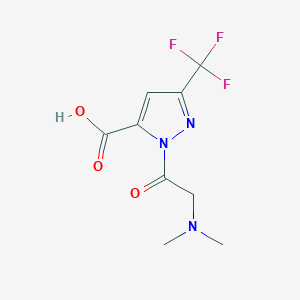
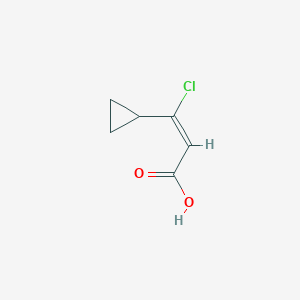
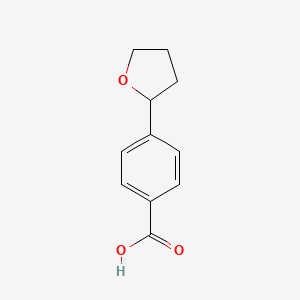
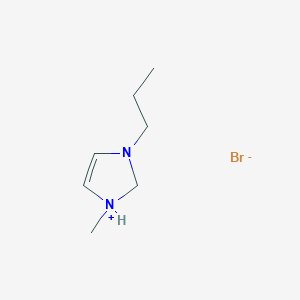

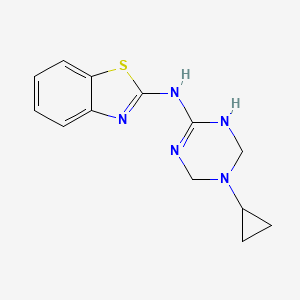
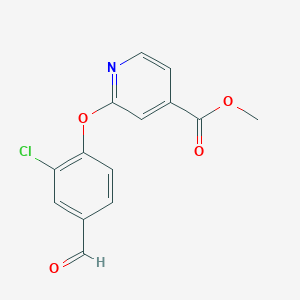
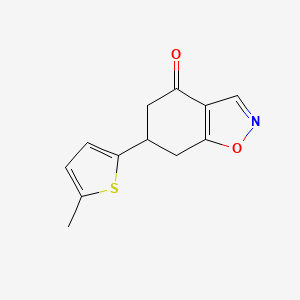
![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)
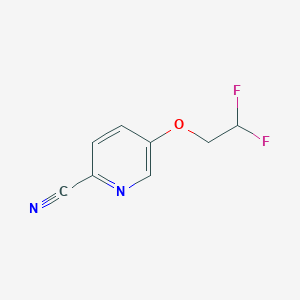
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione](/img/structure/B1530612.png)
![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)
